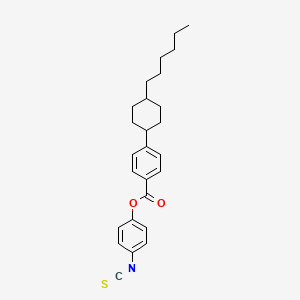![molecular formula C18H15Cl2NO3 B12557047 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene CAS No. 169813-63-2](/img/structure/B12557047.png)
2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[45]dec-1-ene is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorophenylamine with phenylglyoxal in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation and other substitution reactions can occur, especially at the phenyl and dichlorophenyl rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substituting Agents: Halogens (e.g., chlorine, bromine), organometallic reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spirodiclofen: Another spirocyclic compound with similar structural features but different functional groups and applications.
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: Shares the spirocyclic core but has distinct chemical properties and uses.
Uniqueness
2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4
Properties
CAS No. |
169813-63-2 |
|---|---|
Molecular Formula |
C18H15Cl2NO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C18H15Cl2NO3/c19-13-7-4-8-14(20)15(13)16-21-18(9-22-16)10-23-17(24-11-18)12-5-2-1-3-6-12/h1-8,17H,9-11H2 |
InChI Key |
WJCVXWFXOKGGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)COC(=N2)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)


![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)

